2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-10-15(19)16-9-14(18)12-4-5-13-11(8-12)6-7-17(13)2/h4-5,8,14,18H,3,6-7,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBZZQBBCBBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide involves several stepsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: For its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Indole/Indoline Scaffolds
highlights several 2-oxoindoline derivatives (e.g., compounds 2 , 15 , IK ) sharing the indoline core but differing in substituents and functional groups:
- Compound 2 (2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamide): Features a phenethyl group and a keto-enol tautomerizable system.
- Compound IK (Hydroxy-(2-oxoindolin-3-ylidene)-acetic acid): Contains a carboxylic acid instead of an acetamide, which may limit blood-brain barrier permeability compared to the target’s ethoxyacetamide group .
Key Insight : The target compound’s ethoxy and hydroxyethyl groups likely enhance water solubility and hydrogen bonding capacity, critical for CNS bioavailability, compared to ’s analogs.
Substituent Effects on Pharmacokinetics
- : The compound 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide includes methoxy and ethyl substituents on the indole ring. The 5-methoxy group may increase lipophilicity (higher logP) compared to the target’s 5-methylindolinyl group, which balances hydrophilicity and steric bulk .
- : Pesticide-related acetamides (e.g., alachlor, pretilachlor) feature chloro and methoxymethyl groups. These substituents enhance agrochemical activity but reduce suitability for therapeutic use due to toxicity risks .
Table 1: Substituent Impact on Properties
Heterocyclic Variations and Bioactivity
- : Thiazole- and dioxoisoindolin-containing acetamides (e.g., 1.7 ) demonstrate how heterocycles influence bioactivity. The thiazole ring in 1.7 may confer kinase inhibitory properties, whereas the target’s indoline scaffold is more suited for CNS targets .
- : The tetrazole-containing n-((1H-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide uses a tetrazole as a carboxylic acid bioisostere. While this enhances metabolic stability, the target’s ethoxy group offers simpler synthesis and comparable solubility .
Key Insight : The indoline core in the target compound provides a balance between metabolic stability and synthetic accessibility, contrasting with ’s complex heterocycles.
Biological Activity
2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide (CAS Number: 1704610-02-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is , with a molecular weight of 278.35 g/mol. The structure consists of an ethoxy group, a hydroxy group, and an indoline moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1704610-02-5 |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
Research on the mechanisms of action for 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is still emerging. However, compounds with similar structures have been studied for various biological activities, including:
- Antioxidant Activity : Many indole derivatives exhibit antioxidant properties, which could be relevant for neuroprotection and anti-inflammatory effects.
- Enzyme Inhibition : Some studies suggest potential inhibitory effects on enzymes like tyrosinase, which is involved in melanin production, indicating possible applications in skin whitening agents.
Case Studies
-
Tyrosinase Inhibition :
A study examined the inhibitory effects of related compounds on mushroom tyrosinase. Although specific data for 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide was not available, similar compounds showed significant inhibition with IC50 values ranging from 14.33 μM to over 200 μM, suggesting that this compound may also possess similar inhibitory properties against tyrosinase . -
Cytotoxicity Studies :
In vitro studies have been conducted on related indoline derivatives to assess their cytotoxicity against various cancer cell lines. For instance, compounds derived from indole structures were tested at concentrations of 0, 1, 2, and 5 μM over periods of 48 and 72 hours. Results indicated that these compounds did not exhibit significant cytotoxicity at lower concentrations but showed some level of cytotoxicity at higher concentrations . -
Antioxidant Activity :
Research indicates that indole-based compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial for potential therapeutic applications in diseases associated with oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
